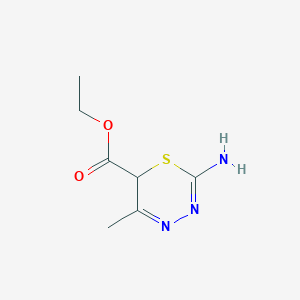
Ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Amino-5-metil-6H-1,3,4-tiadiazina-6-carboxilato de etilo es un compuesto heterocíclico que contiene átomos de azufre y nitrógeno dentro de su estructura cíclica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Amino-5-metil-6H-1,3,4-tiadiazina-6-carboxilato de etilo generalmente implica la reacción de precursores apropiados en condiciones controladas. Un método común involucra la ciclización de derivados de tiosemicarbazida con acetoacetato de etilo en presencia de un catalizador ácido. La reacción generalmente se lleva a cabo en condiciones de reflujo para asegurar la ciclización completa y la formación del anillo de tiadiazina deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener 2-Amino-5-metil-6H-1,3,4-tiadiazina-6-carboxilato de etilo de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Amino-5-metil-6H-1,3,4-tiadiazina-6-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiadiazina en una forma más reducida.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el anillo de tiadiazina.
Reactivos y condiciones comunes
Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.
Sustitución: Los nucleófilos como las aminas o los alcóxidos se pueden usar en condiciones básicas para lograr reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una variedad diversa de derivados.
Aplicaciones Científicas De Investigación
El 2-Amino-5-metil-6H-1,3,4-tiadiazina-6-carboxilato de etilo tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se investiga por su potencial como un farmacóforo en el diseño de fármacos, particularmente por sus propiedades antimicrobianas y anticancerígenas.
Agricultura: Se explora como un posible pesticida o herbicida debido a su capacidad para interferir con las vías biológicas en las plagas.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo por el cual el 2-Amino-5-metil-6H-1,3,4-tiadiazina-6-carboxilato de etilo ejerce sus efectos implica la interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones medicinales, puede inhibir enzimas o receptores críticos para la supervivencia de patógenos o células cancerosas. Las vías y los objetivos exactos pueden variar según la aplicación específica y las modificaciones realizadas al compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-1,3,4-tiadiazol-5-carboxilato de etilo: Otro derivado de tiadiazol con características estructurales similares pero diferentes actividades biológicas.
2-Amino-5-etil-1,3,4-tiadiazol:
Singularidad
El 2-Amino-5-metil-6H-1,3,4-tiadiazina-6-carboxilato de etilo es único debido a su estructura cíclica específica y la presencia de ambos grupos funcionales amino y éster. Esta combinación permite una amplia gama de modificaciones químicas y aplicaciones, lo que lo convierte en un compuesto versátil en varios campos de investigación.
Propiedades
Fórmula molecular |
C7H11N3O2S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-methyl-6H-1,3,4-thiadiazine-6-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-10-7(8)13-5/h5H,3H2,1-2H3,(H2,8,10) |
Clave InChI |
LDZPNUHMISDQLM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=NN=C(S1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12121777.png)

![(5Z)-3-cyclopentyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121785.png)
![2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121796.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide](/img/structure/B12121804.png)
![Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-](/img/structure/B12121809.png)
![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)

![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12121828.png)

![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)
![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)

![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
